2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride
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Overview
Description
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is a cationic lipid known for its role in gene transfection and delivery systems. It is commonly used in the formulation of liposomes for the encapsulation of nucleic acids such as siRNA, microRNAs, and oligonucleotides . This compound is particularly valued for its ability to facilitate the delivery of genetic material into cells, making it a crucial component in various biomedical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride typically involves the reaction of oleoyl chloride with 1,2-propanediol to form 1,2-dioleoyloxypropane. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride primarily undergoes substitution reactions due to the presence of the trimethylammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate gene delivery .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reaction conditions often involve mild temperatures and solvents like ethanol or DMF.
Complexation Reactions: The compound is mixed with nucleic acids in aqueous buffers to form lipoplexes.
Major Products
The major products of these reactions are typically the lipoplexes formed with nucleic acids, which are used for gene transfection purposes .
Scientific Research Applications
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride has a wide range of applications in scientific research:
Chemistry: Used in the formulation of liposomes for the delivery of various chemical compounds.
Industry: Utilized in the production of liposomal formulations for drug delivery systems.
Mechanism of Action
The mechanism by which N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride exerts its effects involves the formation of lipoplexes with nucleic acids. The cationic lipid interacts with the negatively charged nucleic acids, condensing them into stable complexes. These complexes are then taken up by cells via endocytosis, allowing the genetic material to be delivered into the cytoplasm where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium Methyl-Sulfate: Another cationic lipid used for gene delivery, known for its high transfection efficiency.
1,2-Dioleoyl-3-trimethylammoniumpropane (Chloride): Commonly used in the formulation of liposomes for transfection purposes.
Uniqueness
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes with nucleic acids. This makes it particularly effective for gene delivery applications .
Properties
Molecular Formula |
C42H80ClNO4 |
---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+; |
InChI Key |
KSXTUUUQYQYKCR-AFLLVNNISA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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